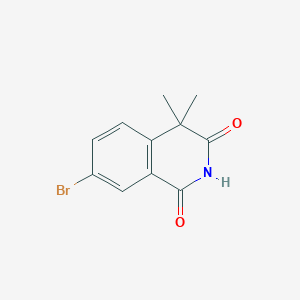
7-Bromo-4,4-dimethylisoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4,4-dimethylisoquinoline-1,3-dione is a chemical compound with the CAS Number: 1417641-65-6 . It has a molecular weight of 268.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 7-bromo-4,4-dimethylisoquinoline-1,3(2H,4H)-dione . The InChI Code is 1S/C11H10BrNO2/c1-11(2)8-4-3-6(12)5-7(8)9(14)13-10(11)15/h3-5H,1-2H3,(H,13,14,15) .Physical And Chemical Properties Analysis
As mentioned earlier, 7-Bromo-4,4-dimethylisoquinoline-1,3-dione is a powder that is stored at room temperature . It has a molecular weight of 268.11 .Scientific Research Applications
Synthesis of Biologically Active Compounds
7-Bromo-4,4-dimethylisoquinoline-1,3-dione serves as an important intermediate in the synthesis of various biologically active compounds. The compound has been used in the development of molecules with potential therapeutic applications, highlighting its versatility and importance in medicinal chemistry. For instance, bromo-4-iodoquinoline, a related compound, is synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and used in creating GSK2126458, a promising pharmaceutical agent (Wang et al., 2015).
Catalytic Applications in Organic Synthesis
The structural motif of 7-Bromo-4,4-dimethylisoquinoline-1,3-dione facilitates its use as a catalyst or catalytic precursor in the synthesis of complex organic molecules. This application is evident in the preparation of hexahydroquinolines, where novel Bronsted acidic ionic liquids synthesized from related compounds act as efficient, homogeneous, and reusable catalysts for one-pot multi-component condensation reactions (Zare et al., 2013).
Development of Antimicrobial Agents
Compounds synthesized from 7-Bromo-4,4-dimethylisoquinoline-1,3-dione precursors have been evaluated for their antimicrobial properties. For example, novel spiroisoquinoline and spiropyrido[4,3-d]-pyrimidine-5,7-dione derivatives, synthesized through reactions involving dibromo derivatives of N-substituted homophthalimides, have shown varying levels of antimicrobial activity, demonstrating the compound's contribution to the discovery of new antimicrobial agents (Faty et al., 2015).
Photolabile Protecting Groups in Chemical Biology
7-Bromo-4,4-dimethylisoquinoline-1,3-dione and its derivatives have been explored as photolabile protecting groups for carboxylic acids in chemical biology research. These compounds, such as brominated hydroxyquinoline derivatives, offer enhanced solubility, reduced fluorescence, and high sensitivity to multiphoton-induced photolysis, making them valuable tools for controlled release of biological messengers in vivo (Fedoryak & Dore, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 7-Bromo-4,4-dimethylisoquinoline-1,3-dione is the alpha 2B-adrenergic receptor (alpha 2B-ARs) . Alpha 2B-ARs are a class of G protein-coupled receptors that play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
7-Bromo-4,4-dimethylisoquinoline-1,3-dione acts as an antagonist of the alpha 2B-ARs . By binding to these receptors, it inhibits their function, which can lead to a decrease in platelet aggregation .
Biochemical Pathways
Given its role as an alpha 2b-ar antagonist, it likely impacts pathways related toplatelet aggregation . This could have downstream effects on blood clotting and cardiovascular health.
Result of Action
The molecular and cellular effects of 7-Bromo-4,4-dimethylisoquinoline-1,3-dione’s action are likely related to its role as an alpha 2B-AR antagonist. By inhibiting these receptors, it could potentially reduce platelet aggregation , which may have implications for conditions like thrombosis .
properties
IUPAC Name |
7-bromo-4,4-dimethylisoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-11(2)8-4-3-6(12)5-7(8)9(14)13-10(11)15/h3-5H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMBJLWPROYPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)C(=O)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4,4-dimethylisoquinoline-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide](/img/structure/B2440220.png)

![2-(2-chlorophenyl)-N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2440222.png)
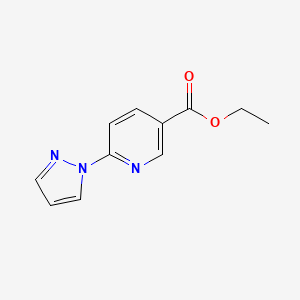
![5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440225.png)

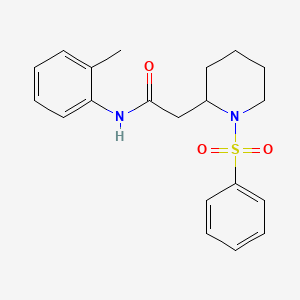
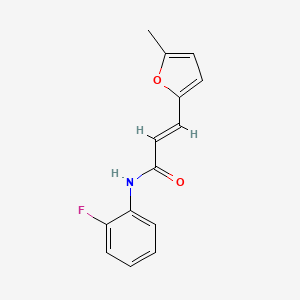

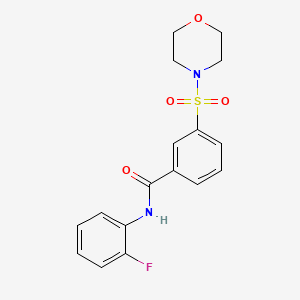
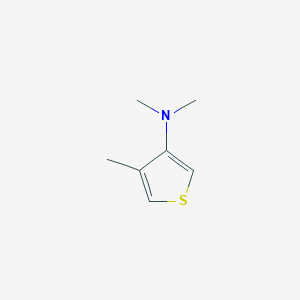
![4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2440235.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbenzamide](/img/structure/B2440241.png)